molecular formula C7H12O3 B2992381 (2S,3R)-2-Ethyloxolane-3-carboxylic acid CAS No. 2307777-60-0

(2S,3R)-2-Ethyloxolane-3-carboxylic acid

Cat. No.: B2992381
CAS No.: 2307777-60-0
M. Wt: 144.17
InChI Key: HFPFPHAYXNXEFW-RITPCOANSA-N
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Description

(2S,3R)-2-Ethyloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethyloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2-Ethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Ethyloxolane-3-carboxylic acid: The enantiomer of (2S,3R)-2-Ethyloxolane-3-carboxylic acid, with different stereochemistry.

    (2S,3R)-3-Amino-2-hydroxydecanoic acid: Another chiral compound with a similar oxolane ring structure but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(2S,3R)-2-ethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFPHAYXNXEFW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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